molecular formula C19H25N3O2 B6935492 N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B6935492
M. Wt: 327.4 g/mol
InChI Key: NQFJKLJEXIGAHE-UHFFFAOYSA-N
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Description

N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide is a complex organic compound that belongs to the class of benzazepine derivatives

Properties

IUPAC Name

N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15(23)20-17-9-6-12-22(13-17)19(24)14-21-11-5-4-8-16-7-2-3-10-18(16)21/h2-4,7-8,10,17H,5-6,9,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJKLJEXIGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2CCC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and an appropriate aldehyde or ketone.

    Acetylation: The benzazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidine Introduction: The acetylated benzazepine is reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to introduce the piperidine moiety.

    Final Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide: shares structural similarities with other benzazepine derivatives, such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern and the presence of both benzazepine and piperidine moieties. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

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